2-(Pyrimidin-2-yl)acetonitrile
Overview
Description
2-(Pyrimidin-2-yl)acetonitrile is a heterocyclic organic compound that features a pyrimidine ring attached to an acetonitrile group. This compound is of significant interest in medicinal chemistry and organic synthesis due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-yl)acetonitrile typically involves the reaction of pyrimidine derivatives with acetonitrile under specific conditions. One common method includes the condensation of amidinoacetamide with ethyl benzoylacetate, followed by cyclization and chlorination to yield the desired nitrile compound . Another approach involves the reaction of pyrimidine with acetonitrile in the presence of a base and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or esters.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of different functional groups at the pyrimidine ring or the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include 2-(Pyrimidin-2-yl)acetic acid, 2-(Pyrimidin-2-yl)acetamide, and various substituted pyrimidine derivatives .
Scientific Research Applications
2-(Pyrimidin-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)acetonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile: Contains a pyrazolo[3,4-d]pyrimidine moiety.
Uniqueness
2-(Pyrimidin-2-yl)acetonitrile is unique due to its specific pyrimidine ring structure, which imparts distinct reactivity and biological properties. This makes it a valuable compound in the synthesis of novel heterocyclic compounds with potential therapeutic applications .
Properties
IUPAC Name |
2-pyrimidin-2-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-3-2-6-8-4-1-5-9-6/h1,4-5H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWCUVURNLRARG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570679 | |
Record name | (Pyrimidin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59566-45-9 | |
Record name | (Pyrimidin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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